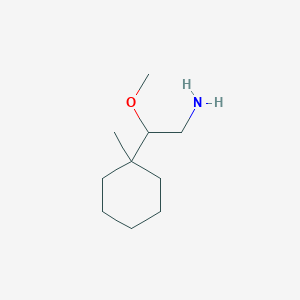

2-Methoxy-2-(1-methylcyclohexyl)ethan-1-amine

CAS No.:

Cat. No.: VC17781141

Molecular Formula: C10H21NO

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21NO |

|---|---|

| Molecular Weight | 171.28 g/mol |

| IUPAC Name | 2-methoxy-2-(1-methylcyclohexyl)ethanamine |

| Standard InChI | InChI=1S/C10H21NO/c1-10(9(8-11)12-2)6-4-3-5-7-10/h9H,3-8,11H2,1-2H3 |

| Standard InChI Key | IUHRIFNSYHNBOV-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCCCC1)C(CN)OC |

Introduction

2-Methoxy-2-(1-methylcyclohexyl)ethan-1-amine is a chemical compound characterized by its unique molecular structure, which includes a methoxy group (-OCH₃) attached to a carbon atom that is also bonded to a 1-methylcyclohexyl group. This arrangement contributes to its distinct chemical properties and potential applications in organic synthesis and medicinal chemistry. The compound is classified as an amine due to the presence of an amino group, a characteristic feature of amines .

Synthesis Methods

The synthesis of 2-Methoxy-2-(1-methylcyclohexyl)ethan-1-amine typically involves the reaction of 4-methylcyclohexanone with methanol and ammonia. This process proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine.

Synthesis Steps:

-

Starting Materials: 4-Methylcyclohexanone, methanol, and ammonia.

-

Reaction Conditions: The reaction is typically carried out under controlled conditions with the presence of a catalyst to enhance efficiency.

-

Intermediate Formation: An imine intermediate forms during the reaction.

-

Reduction: The imine is reduced to form the final amine product.

Chemical Reactions and Applications

2-Methoxy-2-(1-methylcyclohexyl)ethan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.

| Reaction Type | Reagents | Description |

|---|---|---|

| Oxidation | Potassium permanganate | Converts the amine into an oxidized product. |

| Reduction | Lithium aluminum hydride | Reduces the amine to its corresponding amine or other reduced forms. |

| Substitution | Halogens or nucleophiles | Replaces functional groups within the molecule. |

Biological and Medicinal Applications

The compound's mechanism of action involves interaction with biological targets, such as receptors or enzymes, which may modulate their activity and lead to various biological effects. Detailed studies are required to elucidate specific pathways involved in its action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume